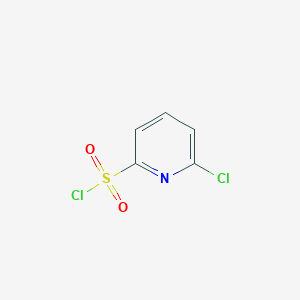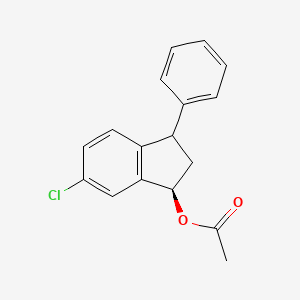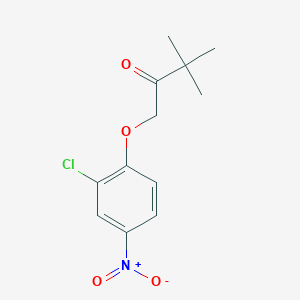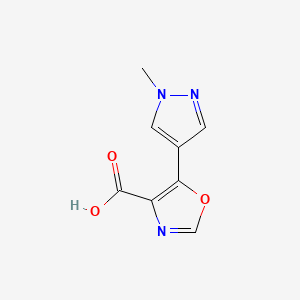
6-Chloropyridine-2-sulfonyl chloride
説明
6-Chloropyridine-2-sulfonyl chloride is a highly reactive compound used as a reagent in organic synthesis and as a building block in the production of pharmaceuticals, agrochemicals, and other fine chemicals . It has an empirical formula of C5H3Cl2NO2S and a molecular weight of 212.05 .
Synthesis Analysis
The synthesis of 2-Chloropyridine involves combining pyridine with chlorine in a single process. When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine. Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .Molecular Structure Analysis
The molecular formula of 6-Chloropyridine-2-sulfonyl chloride is C5H3Cl2NO2S. The average mass is 212.054 Da and the monoisotopic mass is 210.926147 Da .Chemical Reactions Analysis
When 2-Chloropyridine-3-sulfonyl chloride comes into contact with water, it liberates toxic gas. Thermal decomposition can lead to the release of irritating gases and vapors .科学的研究の応用
Synthesis of Sulfonyl Chlorides and Derivatives
Sulfonyl chlorides, including 6-Chloropyridine-2-sulfonyl chloride, are pivotal in producing detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. Their preparation often involves the oxidation of thiols and disulfides with chlorine dioxide, highlighting a method that yields high reaction products without the need for severe conditions (Lezina, Rubtsova, & Kuchin, 2011).
Heteroaryl Sulfonamides and Sulfonyl Fluorides
The compound has been used to oxidize heteroaromatic thiols to sulfonyl chlorides at low temperatures. This process, which avoids chlorine gas, has been crucial in synthesizing sulfonamides and sulfonyl fluorides from heteroaryl thiols, suggesting its utility in creating compounds for parallel chemistry efforts (Wright & Hallstrom, 2006).
Development of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives
It has facilitated the synthesis of novel derivatives by reacting with different sulfonyl and acyl chloride compounds. This process underlines its importance in generating new chemical entities with potential applications in various research domains (Shen et al., 2014).
Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride
The chemical has been instrumental in synthesizing and characterizing novel ionic liquids, which are then used as catalysts in organic syntheses. Such applications demonstrate the broader utility of 6-Chloropyridine-2-sulfonyl chloride in facilitating green chemistry and sustainable processes (Moosavi‐Zare et al., 2013).
Meta Sulfonation of 2-Phenylpyridines
It has been a key reagent in the selective catalytic meta sulfonation of 2-phenylpyridines, showcasing its role in achieving regioselectivity in reactions that involve chelation-assisted cyclometalation. This aspect is crucial for developing compounds with specific functional properties (Saidi et al., 2011).
Safety And Hazards
特性
IUPAC Name |
6-chloropyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPXRIBIZULCGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridine-2-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1487624.png)






![2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B1487633.png)


![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide](/img/structure/B1487636.png)
![[(1-Cyclohexylpiperidin-3-YL)methyl]amine](/img/structure/B1487638.png)

